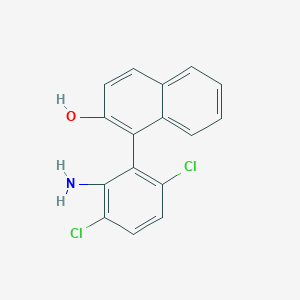
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol is a chemical compound with the molecular formula C16H11Cl2NO and a molecular weight of 304.17 g/mol . This compound is known for its unique structure, which combines a naphthalen-2-ol moiety with a dichlorophenyl group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol involves multiple steps. One common method includes the reaction of 2-naphthol with 2-amino-3,6-dichlorobenzene under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol can be compared with other similar compounds, such as:
- 1-(2-Amino-3,5-dichlorophenyl)naphthalen-2-ol
- 1-(2-Amino-4,6-dichlorophenyl)naphthalen-2-ol
- 1-(2-Amino-3,6-dichlorophenyl)benzene
These compounds share structural similarities but differ in the position and number of chlorine atoms, which can influence their chemical properties and reactivity .
Eigenschaften
Molekularformel |
C16H11Cl2NO |
|---|---|
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
1-(2-amino-3,6-dichlorophenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H11Cl2NO/c17-11-6-7-12(18)16(19)15(11)14-10-4-2-1-3-9(10)5-8-13(14)20/h1-8,20H,19H2 |
InChI-Schlüssel |
TXLXKGZTMAQCDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3N)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


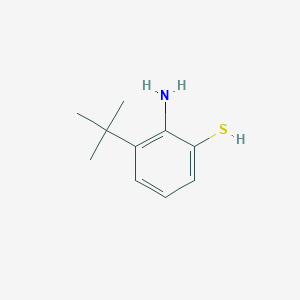


![4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline](/img/structure/B15092403.png)
![2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B15092408.png)


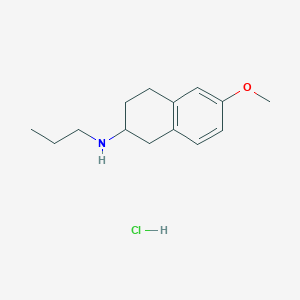
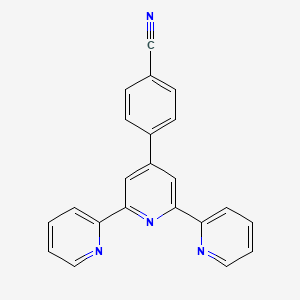
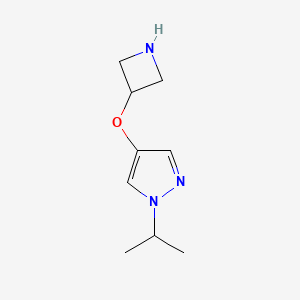
![11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B15092438.png)
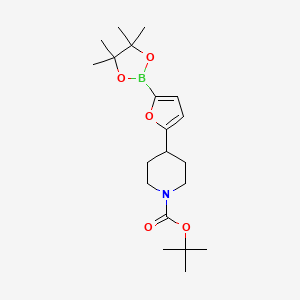
![Bicyclo[3.2.2]nonan-6-ol](/img/structure/B15092444.png)

